

# Avibactam's Efficacy Against Class A and Class C β-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria.[1][2] Unlike traditional  $\beta$ -lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[3][4] This structure allows it to inhibit a broad spectrum of serine  $\beta$ -lactamases, including clinically significant Ambler Class A and Class C enzymes, which are often responsible for resistance to cornerstone  $\beta$ -lactam antibiotics.[1][2][3][5] Avibactam is currently in clinical use in combination with antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam, effectively restoring their activity against many multidrug-resistant pathogens.[1][2]

### **Mechanism of Action: Reversible Covalent Inhibition**

The inhibitory mechanism of avibactam is distinct from that of "suicide inhibitors" like clavulanic acid. Avibactam acts as a covalent, but reversible, inhibitor.[1][6][7] The process involves two key steps:

• Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of avibactam's five-membered cyclic urea ring. This leads to the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][6]



Deacylation (Recyclization): Unlike other inhibitors where the covalent complex undergoes
hydrolysis or fragmentation, the reaction with avibactam is reversible.[6] The avibactam
molecule can recyclize, leading to the release of the intact, active inhibitor from the enzyme.
[6][7]

This reversible nature means that a single avibactam molecule can inhibit multiple  $\beta$ -lactamase enzymes.[6] The efficiency of inhibition is therefore determined by the rates of both the "on-rate" (acylation,  $k_2$ ) and the "off-rate" (deacylation, koff).

**Caption:** Mechanism of reversible covalent inhibition by Avibactam.

## **Activity Against Class A β-Lactamases**

Class A β-lactamases, including common enzymes like TEM-1 and CTX-M-15, as well as the critical Klebsiella pneumoniae carbapenemase (KPC), are primary targets for avibactam. Avibactam demonstrates potent inhibition against these enzymes, characterized by a high efficiency of acylation (k<sub>2</sub>/Ki) and a slow deacylation rate, resulting in prolonged enzyme inhibition.[8][9]

| Enzyme   | Organism<br>of Origin        | Туре              | k <sub>2</sub> /K <sub>i</sub><br>(M <sup>-1</sup> S <sup>-1</sup> ) | k_off (s <sup>-1</sup> ) | IC <sub>50</sub> (nM) | Referenc<br>e(s) |
|----------|------------------------------|-------------------|----------------------------------------------------------------------|--------------------------|-----------------------|------------------|
| TEM-1    | Escherichi<br>a coli         | ESBL              | -                                                                    | 0.00075                  | 170                   | [6][9]           |
| CTX-M-15 | Escherichi<br>a coli         | ESBL              | 1.0 x 10 <sup>5</sup>                                                | 0.00029                  | 5                     | [6][8]           |
| KPC-2    | Klebsiella<br>pneumonia<br>e | Carbapene<br>mase | 2.16 x 10 <sup>4</sup>                                               | 0.00014                  | 29                    | [8][10][11]      |

Note: Kinetic parameters can vary based on experimental conditions.

Mutations within the active site of Class A enzymes can impact avibactam's efficacy. For instance, the D179Y substitution in KPC-2 has been shown to reduce the carbamylation rate by approximately 70,000-fold, leading to resistance to the ceftazidime-avibactam combination.[12]



Similarly, an S130G substitution in KPC-2 can significantly impair inhibition by slowing the acylation step.[10][13]

## **Activity Against Class C β-Lactamases**

Historically, Class C  $\beta$ -lactamases (AmpC) have been difficult to inhibit with traditional  $\beta$ -lactamase inhibitors like clavulanic acid.[2] Avibactam is notable for its potent activity against these enzymes, which are found in pathogens such as Pseudomonas aeruginosa and Enterobacter cloacae.[1][2][7] This represents a major therapeutic advantage, addressing a key mechanism of resistance to cephalosporins.[1][14]

| Enzyme | Organism<br>of Origin         | Туре                 | k <sub>2</sub> /K <sub>i</sub><br>(M <sup>-1</sup> S <sup>-1</sup> ) | k_off (s <sup>-1</sup> ) | IC50 (nM) | Referenc<br>e(s) |
|--------|-------------------------------|----------------------|----------------------------------------------------------------------|--------------------------|-----------|------------------|
| AmpC   | Pseudomo<br>nas<br>aeruginosa | Cephalosp<br>orinase | 2.5 x 10 <sup>3</sup>                                                | 0.0019                   | -         | [8]              |
| P99    | Enterobact<br>er cloacae      | Cephalosp<br>orinase | 1.9 x 10 <sup>3</sup>                                                | 0.000039                 | 10        | [8][9]           |
| DHA-1  | Klebsiella<br>pneumonia<br>e  | Plasmidic<br>AmpC    | -                                                                    | -                        | -         | [15]             |
| FOX-3  | Klebsiella<br>pneumonia<br>e  | Plasmidic<br>AmpC    | -                                                                    | -                        | -         | [15]             |

Note: Avibactam effectively restores ceftazidime susceptibility against strains producing various AmpC enzymes, including plasmid-mediated versions like DHA-1 and FOX-3.[15]

While generally effective, resistance can emerge through mutations. For example, the N346Y substitution in various AmpC enzymes can disrupt a key interaction with the avibactam sulfonate group, conferring resistance.[15]

## **Experimental Protocols**



# Enzyme Kinetics: Determination of Inhibition Parameters (k<sub>2</sub>, K<sub>i</sub>, k\_off)

This protocol outlines a typical spectrophotometric assay to determine the kinetic parameters of avibactam inhibition.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 9. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World PMC [pmc.ncbi.nlm.nih.gov]



- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ceftazidime-Avibactam Resistance Mediated by the N346Y Substitution in Various AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avibactam's Efficacy Against Class A and Class C β-Lactamases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#initial-research-on-avibactam-s-activityagainst-class-a-and-c-lactamases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com